The compound shares structural similarities with cyclopenta[a]phenanthrenes, which are known to be involved in carcinogenic activities. For instance, the 15,16-dihydro-1,11-methanocyclopenta[a]phenanthren-17-one has been shown to be metabolized into tumorigenic compounds in mice5. Similarly, the 11-trifluoromethyl analogue of this compound has been found to be mutagenic to Salmonella typhimurium TA100, indicating that the spatial configuration of the bay-region substituent is crucial for metabolism to genotoxic intermediates6. These findings suggest that the compound may also undergo metabolic activation leading to biological activity.
The structural resemblance to bexarotene, a known retinoid X receptor (RXR) selective agonist, suggests potential applications in medical fields, particularly in the treatment of cutaneous T-cell lymphoma (CTCL). Novel analogues of bexarotene have been synthesized and evaluated for improved biological potency and selectivity, which could be relevant for the compound 24. Additionally, the synthesis of analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid as potential antifolates indicates a possible role in chemotherapy3.
Triorganotin(IV) derivatives of sodium deoxycholate have been synthesized and shown to exhibit significant antifungal and anticancer activities9. Given the structural similarities, the compound may also possess antimicrobial properties, which could be explored for the development of new antifungal agents.
Phenanthrene derivatives have been studied for their anti-inflammatory properties, particularly in the inhibition of inflammatory signaling mediated by Toll-like receptors (TLRs)1. This suggests that the compound could have potential applications in the treatment of inflammatory diseases.
The mutagenicity and carcinogenicity of cyclopenta[a]phenanthrenes and their metabolites have been extensively studied, which is relevant for environmental and toxicological assessments567. The compound could be used in studies to understand the mechanisms of carcinogenesis and mutagenesis related to steroid-like structures.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9